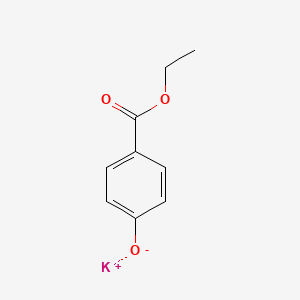

Potassium ethyl 4-oxidobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium ethyl 4-oxidobenzoate is a potassium salt of ethylparaben, which is an ester of para-hydroxybenzoic acid. It is widely used as a preservative in various cosmetic, pharmaceutical, and food products due to its antimicrobial properties. This compound is known for its ability to inhibit the growth of bacteria, fungi, and yeast, thereby extending the shelf life of products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium ethyl 4-oxidobenzoate is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with potassium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium ethyl 4-oxidobenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form para-hydroxybenzoic acid and other by-products.

Reduction: Under specific conditions, it can be reduced to ethylphenol.

Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are typically employed.

Major Products Formed:

Oxidation: Para-hydroxybenzoic acid.

Reduction: Ethylphenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Cosmetics

Potassium ethyl 4-oxidobenzoate is primarily used as a preservative in cosmetic formulations. Its effectiveness stems from its ability to inhibit microbial growth, thereby extending the shelf life of products.

Efficacy as a Preservative

- Mechanism of Action : The compound functions by disrupting microbial cell membranes and inhibiting enzyme activity, which prevents spoilage.

- Regulatory Status : It is recognized for safety in cosmetic use by various regulatory bodies, including the European Union and the Cosmetic Ingredient Review (CIR) panel .

Applications in Pharmaceuticals

In pharmaceuticals, this compound serves as an antimicrobial agent and preservative in formulations such as creams and ointments.

Case Studies

- Topical Formulations : A study demonstrated that formulations containing this compound showed significant antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli.

| Formulation Type | Microbial Activity | Concentration Used |

|---|---|---|

| Cream | Effective against both pathogens | 0.5% |

| Ointment | Effective against E. coli | 0.3% |

Applications in Food Preservation

This compound is also utilized as a food preservative due to its antimicrobial properties.

Efficacy in Food Products

Research indicates that it can effectively inhibit the growth of spoilage organisms in various food products.

| Food Type | Microbial Inhibition | Concentration Used |

|---|---|---|

| Sauces | Inhibited Bacillus cereus growth | 0.1% |

| Beverages | Reduced yeast spoilage | 0.05% |

Wirkmechanismus

Potassium ethyl 4-oxidobenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It inhibits the synthesis of DNA, RNA, and essential enzymes, leading to cell death. The compound targets various molecular pathways involved in microbial growth and reproduction, making it effective against a broad spectrum of microorganisms .

Vergleich Mit ähnlichen Verbindungen

- Methylparaben

- Propylparaben

- Butylparaben

- Benzylparaben

Comparison:

- Methylparaben: Has a shorter alkyl chain, making it more water-soluble but less effective against fungi compared to Potassium ethyl 4-oxidobenzoate.

- Propylparaben: Slightly more effective against fungi but less water-soluble.

- Butylparaben: More effective against fungi but has higher potential for causing skin irritation.

- Benzylparaben: Similar antimicrobial properties but less commonly used due to potential toxicity concerns .

This compound stands out due to its balanced antimicrobial efficacy and relatively low toxicity profile, making it a preferred choice in various applications.

Eigenschaften

CAS-Nummer |

36457-19-9 |

|---|---|

Molekularformel |

C9H9KO3 |

Molekulargewicht |

204.26 g/mol |

IUPAC-Name |

potassium;4-ethoxycarbonylphenolate |

InChI |

InChI=1S/C9H10O3.K/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 |

InChI-Schlüssel |

HFTYFFXNUVBSII-UHFFFAOYSA-M |

SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |

Key on ui other cas no. |

36457-19-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.